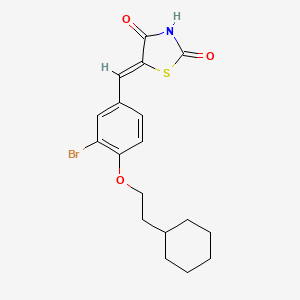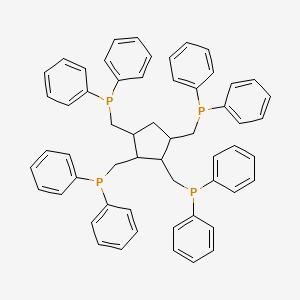
2-Pyridinylmethyl 2,2-diphenyl-2-hydroxyacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de hydroxy(diphényl)acétate de pyridin-2-ylméthyle (1:1) implique généralement la réaction du pyridin-2-ylméthanol avec l'acide diphénylacétique en présence d'un catalyseur approprié. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le sel de chlorhydrate est ensuite formé en faisant réagir le produit avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de hydroxy(diphényl)acétate de pyridin-2-ylméthyle (1:1) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs atomes sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les agents alkylants dans des conditions spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes de hydroxy(diphényl)acétate de pyridin-2-ylméthyle, tandis que la réduction peut produire les alcools ou les hydrocarbures correspondants.
Applications de la recherche scientifique
Le chlorhydrate de hydroxy(diphényl)acétate de pyridin-2-ylméthyle (1:1) a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique ou la liaison aux récepteurs en raison de ses propriétés structurelles.
Industrie : Utilisé dans la production de divers intermédiaires chimiques et produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de hydroxy(diphényl)acétate de pyridin-2-ylméthyle (1:1) implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
Pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural properties.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of pyridin-2-ylmethyl hydroxy(diphenyl)acetate hydrochloride(1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate de pyridin-2-ylméthyle : Structure similaire, mais sans les groupes diphényle et hydroxyle.
Acide diphénylacétique : Contient le groupe diphényle, mais sans la partie pyridin-2-ylméthyle.
Pyridin-2-ylméthanol : Contient le groupe pyridin-2-ylméthyle, mais sans la partie acide diphénylacétique.
Unicité
Le chlorhydrate de hydroxy(diphényl)acétate de pyridin-2-ylméthyle (1:1) est unique en raison de sa combinaison de groupes pyridine, diphényle et hydroxyle, qui confèrent des propriétés chimiques et biologiques spécifiques. Cette unicité le rend précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
33335-12-5 |
|---|---|
Formule moléculaire |
C20H18ClNO3 |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
pyridin-2-ylmethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H17NO3.ClH/c22-19(24-15-18-13-7-8-14-21-18)20(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17;/h1-14,23H,15H2;1H |
Clé InChI |
NOIYCEVROWCGEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCC3=CC=CC=N3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

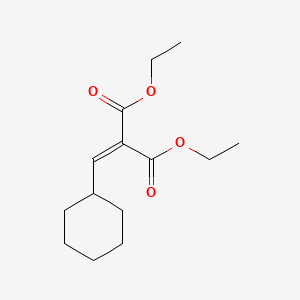
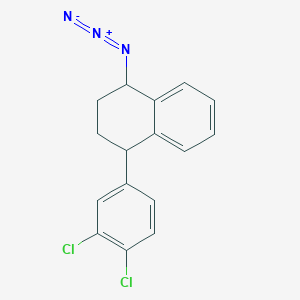
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
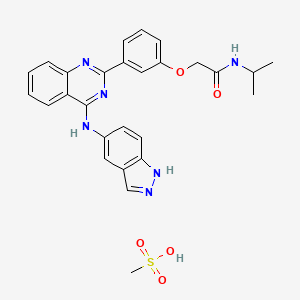
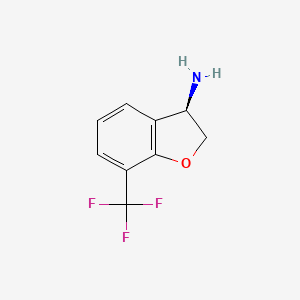
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)
![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
